4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
Description
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Properties
Molecular Formula |
C11H11F3O4 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5-6,15H,2-3H2,1H3,(H,16,17) |
InChI Key |
QPUBEALPXBHHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The hydroxyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the hydroxyl group can be introduced via hydroxylation, while the methyl and trifluoromethyl groups can be added through alkylation and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Heptanone, 6-methyl-: This compound shares some structural similarities with 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, such as the presence of a methyl group and a ketone functional group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that shares some structural features with the benzofuran core.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
The compound is characterized by its unique structural features, including a trifluoromethyl group and a tetrahydrofuran ring. These attributes contribute to its biological activity and interaction with various biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
-
Antidiabetic Activity :
- In vitro studies have shown that derivatives of this compound can act as inhibitors of key enzymes involved in glucose metabolism. For instance, one study reported IC50 values of 6.28 µM for α-glucosidase and 4.58 µM for α-amylase, indicating significant potential as antidiabetic agents .
- The compound also demonstrated antioxidant properties with an IC50 of 2.36 µM in DPPH assays, suggesting its role in protecting pancreatic beta cells from oxidative stress .
- Antitumor Activity :
- Mechanisms of Action :
Case Studies
A few notable case studies illustrate the compound's efficacy:
- Case Study 1 : A study evaluated the antidiabetic effects of a synthesized derivative in diabetic mice models. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its potential use as a therapeutic agent .
- Case Study 2 : In another investigation focusing on cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results showed a dose-dependent inhibition of cell growth in several cancer types, with mechanisms involving cell cycle arrest and apoptosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
